2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone is an organic compound with the molecular formula C10H7F3O and a molecular weight of 200.1599 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a vinylphenyl group attached to an ethanone backbone. It is a derivative of acetophenone, where the methyl group is replaced by a trifluoromethyl group and the phenyl ring is substituted with a vinyl group.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 3-vinylbenzene (styrene) with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of alternative catalysts and solvents can also be explored to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The vinyl group can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(3-vinylphenyl)ethanone can be compared with other similar compounds such as:
2,2,2-Trifluoro-1-phenylethanone: Lacks the vinyl group, making it less versatile in terms of chemical reactivity and applications.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains additional chlorine substituents, which can significantly alter its chemical properties and biological activity.
The presence of the vinyl group in this compound makes it unique and provides additional opportunities for chemical modifications and applications.
Properties
CAS No. |
1256467-22-7 |
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Molecular Formula |
C10H7F3O |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
1-(3-ethenylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7F3O/c1-2-7-4-3-5-8(6-7)9(14)10(11,12)13/h2-6H,1H2 |
InChI Key |
QWKLSBMVJVGSBH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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